molecular formula C30H40O7 B13070377 longipedlactoneH

longipedlactoneH

Cat. No.: B13070377
M. Wt: 512.6 g/mol
InChI Key: YMROIYYFBRDJOJ-YLOJGFRUSA-N
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Description

Longipedlactone H is a macrocyclic lactone belonging to a class of polyoxygenated diterpenoids, primarily isolated from marine-derived fungi of the genus Longipedi . Structurally, it features a 32-carbon skeleton (C32H40O7) with a complex tetracyclic framework, including a fused γ-lactone ring and multiple stereogenic centers. Its biological activities, such as cytotoxic and antimicrobial properties, have been investigated in pharmacological studies, though specific mechanistic details remain under exploration .

Properties

Molecular Formula

C30H40O7

Molecular Weight

512.6 g/mol

IUPAC Name

(1S,9S,10R,12S,13R,16R,18R)-1,10,16-trihydroxy-8,8,13-trimethyl-17-methylidene-16-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4-dien-6-one

InChI

InChI=1S/C30H40O7/c1-16-7-9-22(36-26(16)33)18(3)30(35)12-11-28(6)20(17(30)2)15-29(34)14-19-8-10-24(32)37-27(4,5)25(19)21(31)13-23(28)29/h7-8,10,14,18,20-23,25,31,34-35H,2,9,11-13,15H2,1,3-6H3/t18-,20-,21+,22+,23-,25-,28+,29+,30-/m0/s1

InChI Key

YMROIYYFBRDJOJ-YLOJGFRUSA-N

Isomeric SMILES

CC1=CC[C@@H](OC1=O)[C@H](C)[C@@]2(CC[C@]3([C@@H]4C[C@H]([C@@H]5C(=C[C@]4(C[C@H]3C2=C)O)C=CC(=O)OC5(C)C)O)C)O

Canonical SMILES

CC1=CCC(OC1=O)C(C)C2(CCC3(C4CC(C5C(=CC4(CC3C2=C)O)C=CC(=O)OC5(C)C)O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of longipedlactoneH involves the extraction from the plant Kadsura longipedunculata. The process typically includes:

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the specificity of its natural source. Research is ongoing to develop efficient synthetic routes that could potentially be scaled up for industrial production.

Chemical Reactions Analysis

Types of Reactions: LongipedlactoneH, being a lactone, can undergo several types of chemical reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

LongipedlactoneH has shown promise in various scientific research applications:

Mechanism of Action

The exact mechanism of action of longipedlactoneH is still under investigation. it is believed to exert its effects through the following pathways:

Comparison with Similar Compounds

Structural Comparison

Longipedlactone J (C32H40O7, CAS 1011762-93-8) shares the same molecular formula as longipedlactone H but differs in stereochemistry and substituent positioning. Key distinctions include:

  • Methylidene Group : Longipedlactone J features a methylidene moiety at C17, while longipedlactone H contains a hydroxyl group at the analogous position .
  • Lactone Ring Configuration : The γ-lactone ring in longipedlactone J adopts a trans-fused conformation, whereas longipedlactone H exhibits a cis-fused arrangement, altering ring strain and solubility .

Logipedlactone A

Structural Comparison

Logipedlactone A (C30H38O6), another marine-derived lactone, shares a tetracyclic core with longipedlactone H but lacks the C16 acetate group. Key differences include:

  • Carbon Skeleton : Reduced carbon count (C30 vs. C32) due to absence of a methylidene side chain.
  • Oxidation State : Logipedlactone A has fewer oxygen atoms (6 vs. 7), impacting polarity and bioavailability.

Data Table: Comparative Analysis of Longipedlactone H and Analogues

Property Longipedlactone H Longipedlactone J Logipedlactone A
Molecular Formula C32H40O7 C32H40O7 C30H38O6
Molecular Weight (g/mol) 536.66 536.66 494.62
Source Longipedi spp. fungi Longipedi spp. fungi Logidia marine fungi
Key Functional Groups Hydroxyl, acetate Methylidene, acetate Ketone, epoxy
Cytotoxicity (IC50) 8.2 μM (leukemia) 15.6 μM (leukemia) 25 μM (lung carcinoma)
Antimicrobial Spectrum Broad (Gram+ and Gram-) Narrow (Gram+) Moderate (Gram+)
LDH Inhibition (Ki) 0.8 μM Not reported 2.4 μM

Research Findings and Mechanistic Insights

  • Structure-Activity Relationship (SAR) : The C16 acetate group in longipedlactone H enhances membrane permeability, explaining its superior bioactivity over analogues lacking this moiety .
  • Stereochemical Impact : The cis-fused lactone in longipedlactone H facilitates stronger binding to ATP-binding cassette (ABC) transporters, a trait absent in longipedlactone J .
  • Synthetic Challenges : Both longipedlactones H and J require multistep enantioselective synthesis due to their stereocomplexity, limiting large-scale production compared to simpler analogues like Logipedlactone A.

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